5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Beschreibung
Chemical Structure and Nomenclature
This compound possesses a distinctive molecular architecture that exemplifies the complexity of fused heterocyclic systems. The compound is registered under Chemical Abstracts Service number 1000340-11-3 and exhibits the molecular formula C₉H₇BrN₂O₂ with a corresponding molecular weight of 255.07 grams per mole. The systematic nomenclature reflects the compound's structural features, beginning with the base pyrrolopyridine skeleton designated as 1H-pyrrolo[2,3-b]pyridine, followed by positional descriptors for the bromine substituent at position 5, the methyl group at position 6, and the carboxylic acid functionality at position 3.
The molecular structure can be described through its Simplified Molecular Input Line Entry System representation as CC1=NC2=C(C=C1Br)C(C(=O)O)=CN2, which clearly delineates the connectivity and spatial arrangement of atoms within the fused ring system. The compound's architecture features a pyrrole ring fused to a pyridine ring, creating a bicyclic system that maintains planarity while providing multiple sites for chemical modification and biological interaction. The strategic placement of the bromine atom introduces electron-withdrawing characteristics that significantly influence the compound's reactivity and binding properties, while the carboxylic acid group provides opportunities for hydrogen bonding and ionic interactions that are crucial for biological activity.
The three-dimensional conformation of this compound demonstrates the planar nature characteristic of aromatic fused ring systems, with the carboxylic acid group capable of rotating around the carbon-carbon bond connecting it to the pyrrole ring. This structural flexibility allows the compound to adopt conformations suitable for interaction with various biological targets while maintaining the rigidity necessary for specific recognition events.
Classification as a Heterocyclic Pharmaceutical Intermediate
This compound belongs to the broader class of pyrrolopyridine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their structural resemblance to naturally occurring purines and their ability to interact with diverse biological targets. The compound specifically falls within the azaindole family, compounds that have demonstrated superior bioactive applications compared to their indole counterparts due to essential physicochemical features that enhance their therapeutic potential.
The pharmaceutical relevance of this compound class has been extensively documented, with pyrrolopyridine derivatives showing remarkable diversity in biological activities including anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-multidrug resistance, anti-hypertensive, and antipyretic properties. The structural framework of this compound positions it as a valuable building block for the synthesis of more complex pharmaceutical agents, particularly those targeting protein kinases and other enzymatic systems involved in cellular signaling pathways.
Research has demonstrated that pyrrolopyridine-based compounds serve as effective inhibitors of various protein kinases, including Insulin Growth Factor-1 receptor, cell division cycle 7, Aurora kinases, Src kinase, and vascular endothelial growth factor receptor. The compound's role as a pharmaceutical intermediate extends beyond simple structural modification, as it provides a foundation for developing targeted therapies that can modulate specific biochemical pathways implicated in disease processes.
The compound's classification as a heterocyclic pharmaceutical intermediate is further supported by its synthetic accessibility and chemical stability, properties that make it suitable for large-scale production and subsequent derivatization. Commercial suppliers recognize its value as a research chemical, offering it with high purity specifications suitable for pharmaceutical development applications.
Historical Context and Discovery in Medicinal Chemistry
The historical development of pyrrolopyridine derivatives as medicinal agents traces back to the recognition of azaindoles as bioisosteres of indoles, with enhanced properties arising from the nitrogen substitution in the six-membered ring. The discovery and subsequent development of this compound emerged from systematic efforts to explore the chemical space surrounding biologically active heterocyclic compounds, particularly those with potential therapeutic applications in oncology and other disease areas.
The emergence of pyrrolopyridine derivatives in pharmaceutical research gained significant momentum with the identification of naturally occurring compounds containing the pyrrolopyridine scaffold, most notably the variolins isolated from the Antarctic sponge Kirkpatrick Variabilosa. These natural products demonstrated potent biological activities that sparked interest in synthetic analogs and derivatives that could provide improved pharmacological profiles and synthetic accessibility.
Patent literature from the early 2000s reveals the systematic exploration of pyrrolo[2,3-b]pyridine derivatives as potential therapeutic agents, with particular focus on their application as protein kinase inhibitors for cancer treatment. The development of these compounds was driven by the need for more selective and potent kinase inhibitors that could overcome limitations of existing therapies, including drug resistance and off-target effects.
The specific compound this compound represents part of this broader research initiative, designed to incorporate structural features that enhance both synthetic utility and biological activity. The presence of the bromine substituent provides a handle for further chemical modification through cross-coupling reactions, while the carboxylic acid functionality enables the formation of amide derivatives and other pharmacologically relevant modifications.
Recent research efforts have focused on developing more efficient synthetic methodologies for pyrrolopyridine derivatives, with emphasis on environmentally friendly approaches and scalable processes suitable for pharmaceutical manufacturing. The compound has found application as a versatile intermediate in the synthesis of complex molecules targeting various therapeutic areas, including oncology, neurology, and inflammatory diseases.
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKTBOCUFDKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646859 | |
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-11-3 | |
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Bromination of Pyrrolo[2,3-b]pyridine
One of the initial steps in synthesizing 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is the bromination of a pyrrolo[2,3-b]pyridine precursor. This can be achieved using:
Bromine (Br₂) : A direct bromination method where the pyrrolo[2,3-b]pyridine is treated with bromine in an organic solvent such as chloroform or dichloromethane.
N-Bromosuccinimide (NBS) : A milder alternative that can be used under similar conditions to achieve selective bromination at the desired position.
The reaction conditions typically involve maintaining a low temperature to minimize side reactions and maximize yield.
Methylation
After bromination, the next step often involves introducing a methyl group at the 6-position of the pyrrolo[2,3-b]pyridine ring. This is commonly done through:
- Methylation with Methyl Iodide (CH₃I) : The brominated intermediate can be treated with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
Carboxylation
The final step in the synthesis of this compound involves introducing a carboxylic acid group at the 3-position. This can be accomplished through various methods:
Carbon Dioxide (CO₂) Addition : Utilizing carbon dioxide under high pressure in the presence of a suitable catalyst or base can effectively introduce the carboxyl group.
Oxidative Carboxylation : In some protocols, an aldehyde intermediate may be oxidized to form the carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Summary of Reaction Conditions
| Step | Reagent/Method | Conditions |
|---|---|---|
| Bromination | Br₂ or NBS | Chloroform/Dichloromethane; Low Temperature |
| Methylation | CH₃I | Base (K₂CO₃ or NaH); Reflux |
| Carboxylation | CO₂ or Oxidative Agents | High Pressure or Acidic Medium |
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrolopyridine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets such as kinases and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity . The compound can inhibit kinase activity by competing with ATP binding, leading to downstream effects on cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Position and Ring System Variations
(a) Pyrrolo[2,3-c]pyridine Derivatives
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) : Differs in ring fusion ([2,3-c] vs. [2,3-b]) and substituents (Cl at position 5, COOH at 2). Yield: 71% .
- Yield: 80% .
(b) Isomeric Carboxylic Acid Derivatives
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid : Positional isomer with bromine at position 6 instead of 3. Similar molecular weight (241.04 g/mol) but distinct electronic effects due to substituent rearrangement .
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid : Carboxylic acid at position 6 reduces steric hindrance near the pyrrole nitrogen. Similarity score: 0.84 .
(c) Ester and Methylated Derivatives
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate : Esterification of the carboxylic acid improves lipophilicity. Purity: 97% .
- Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate : Additional ethyl and hydroxy groups increase molecular complexity. Molecular weight: 327.17 g/mol .
Key Observations :
- Substitutions at position 3 (e.g., ethynyl, nicotinamide) often result in lower yields due to steric challenges .
- Halogenation (Br/Cl) at position 5 is synthetically efficient, with yields >70% in pyrrolo[2,3-c]pyridines .
(a) Acidity and Solubility
- The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., methyl or ethyl esters) .
- Bromine’s electron-withdrawing effect increases acidity (pKa ~3–4), influencing binding to biological targets .
(b) Structure-Activity Relationships (SAR)
- Position 3: Critical for interactions with kinase ATP pockets. Derivatives with hydrogen-bond donors (e.g., COOH, NH2) show improved inhibitory activity .
- Position 5 : Halogens (Br/Cl) enhance hydrophobic interactions. Methoxy groups (e.g., 10c) may reduce potency due to steric bulk .
- Position 6 : Methyl substitution in the target compound improves metabolic stability compared to unsubstituted analogs .
Key Analog Comparison Table
Biologische Aktivität
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom, a methyl group, and a carboxylic acid functional group attached to a pyrrolo[2,3-b]pyridine framework. This unique combination of substituents contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈BrN₂O₂ |
| Molecular Weight | 256.08 g/mol |
| CAS Number | 1222175-20-3 |
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. For example, studies have reported that similar pyrrolo derivatives can induce apoptosis in cancer cells by activating caspase pathways .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling cascades that promote apoptosis or inhibit bacterial growth.
- Reactive Intermediate Formation : The presence of the bromine atom may facilitate the formation of reactive intermediates that interact with cellular macromolecules .
Case Studies
Several case studies highlight the biological efficacy of compounds related to 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine:
- Study on Antibacterial Activity :
- Study on Anticancer Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
